3-(4-Methoxybenzyl)piperidine chemical structure and IUPAC name
3-(4-Methoxybenzyl)piperidine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-Methoxybenzyl)piperidine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic chemistry, and neuroscience.
Chemical Structure and Nomenclature
IUPAC Name: 3-((4-methoxyphenyl)methyl)piperidine[1]
The structure of 3-(4-Methoxybenzyl)piperidine consists of a piperidine ring substituted at the 3-position with a benzyl group. The benzyl group is, in turn, substituted at the 4-position of the phenyl ring with a methoxy group.
Chemical Structure:
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Free Base | ||
| Molecular Formula | C13H19NO | |
| Molecular Weight | 205.30 g/mol | |
| Appearance | Solid | |
| Hydrochloride Salt | ||
| CAS Number | 625454-21-9 | [2] |
| Molecular Formula | C13H19NO·HCl | [2] |
| Molecular Weight | 241.76 g/mol | [2] |
| Melting Point | 165 °C | |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Purity | ≥ 96% | [2] |
Table 2: Spectroscopic Data (Reference Compound: 1-(4-methoxybenzyl)piperidine)
| Spectrum | Characteristic Peaks | Source |
| ¹H NMR (400 MHz, DMSO) | δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 ppm | [3] |
| ¹³C NMR (100 MHz, DMSO) | δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 ppm | [3] |
| IR (KBr, cm⁻¹) | 3423, 2938, 2507, 2403, 1512, 1240, 1180, 1028 |
Experimental Protocols
Synthesis of 3-(4-Methoxybenzyl)piperidine Hydrochloride
A convenient method for the synthesis of 3-(substituted benzyl)piperidines involves the Grignard reaction of a substituted phenylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring.
Materials:
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Pyridine-3-carboxaldehyde
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4-Bromobenzene
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Magnesium turnings
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Tetrahydrofuran (THF), anhydrous
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Glacial acetic acid
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10% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas
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20% Hydrochloric acid
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Acetone or Diethyl ether
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
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Reaction with Pyridine-3-carboxaldehyde: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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Work-up of the Intermediate: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aryl-3-pyridyl-methanol intermediate.
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One-pot Deoxygenation and Hydrogenation: The crude intermediate is dissolved in glacial acetic acid in a hydrogenation vessel. 10% Pd/C catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
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Isolation of the Final Product: The catalyst is removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in 20% hydrochloric acid and concentrated again to remove excess acetic acid. The resulting residue is treated with acetone or diethyl ether to precipitate the 3-(4-Methoxybenzyl)piperidine hydrochloride salt, which is then collected by filtration and dried.
Biological Activity and Potential Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] Derivatives of benzylpiperidine are known to possess a range of physiological and pharmaceutical activities.
3-(4-Methoxybenzyl)piperidine is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Its structural features make it a suitable starting material for the development of novel agents targeting the central nervous system.[2] The piperidine core is known to interact with neurotransmitter systems, and modifications to this structure can lead to compounds with enhanced biological activity.[2]
Research applications for this compound and its derivatives include:
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]
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Neuroscience Research: It is used in studies related to neurotransmitter systems to understand the mechanisms of action for potential treatments of conditions like anxiety and depression.[2]
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Chemical Synthesis: Its utility as a versatile building block allows for the creation of more complex and novel chemical entities.[4]
While specific biological targets for 3-(4-Methoxybenzyl)piperidine have not been extensively reported, the broader class of piperidine derivatives has been shown to interact with a variety of receptors and enzymes.
Visualizations
The following diagram illustrates the synthetic workflow for 3-(4-Methoxybenzyl)piperidine hydrochloride.
Caption: Synthetic workflow for 3-(4-Methoxybenzyl)piperidine HCl.
